2-fluoro-N-piperidin-4-ylbenzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 2-fluoro-N-piperidin-4-ylbenzenesulfonamide typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride in the presence of a fluorinating agent. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-fluoro-N-piperidin-4-ylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Scientific Research Applications
2-fluoro-N-piperidin-4-ylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-N-piperidin-4-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzenesulfonamide group allow the compound to bind to active sites, inhibiting the activity of enzymes or blocking receptor signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
2-fluoro-N-piperidin-4-ylbenzenesulfonamide can be compared with other similar compounds, such as:
N-piperidin-4-ylbenzenesulfonamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-chloro-N-piperidin-4-ylbenzenesulfonamide: Contains a chlorine atom instead of fluorine, potentially altering its properties and applications.
N-methyl-N-piperidin-4-ylbenzenesulfonamide: Features a methyl group on the nitrogen atom, which can influence its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-N-piperidin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c12-10-3-1-2-4-11(10)17(15,16)14-9-5-7-13-8-6-9/h1-4,9,13-14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBTUMHKCRSCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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